Molecular Weight and Fluorine Content Differentiation vs. 4-Methylbenzyl and Parent Oxime Analogs
The target compound (C₁₈H₁₅ClFNO, MW 315.77) carries a single fluorine atom at the para position of the O-benzyl group, contributing approximately 6.0% fluorine by weight. The closest structural analog, 1-chloro-3,4-dihydro-2-naphthalenecarbaldehyde O-(4-methylbenzyl)oxime (CAS 477887-95-9, MW 311.81), replaces fluorine with a methyl group, reducing molecular weight by 3.96 Da and eliminating the C–F dipole entirely . The parent oxime without O-alkylation (CAS 3262-04-2, C₁₁H₁₀ClNO) has a molecular weight of 207.66 — a difference of 108.11 Da — and lacks the entire benzyl recognition element .
| Evidence Dimension | Molecular weight and elemental composition |
|---|---|
| Target Compound Data | MW 315.77 g/mol; C₁₈H₁₅ClFNO; 1 fluorine atom; 6.0% F by weight |
| Comparator Or Baseline | CAS 477887-95-9: MW 311.81 g/mol; C₁₉H₁₈ClNO; 0 fluorine atoms. CAS 3262-04-2: MW 207.66 g/mol; C₁₁H₁₀ClNO; 0 fluorine atoms |
| Quantified Difference | ΔMW = +3.96 Da vs. 4-methyl analog; +108.11 Da vs. parent oxime; unique presence of C–F bond vs. both comparators |
| Conditions | Calculated from molecular formula; vendor-confirmed specifications |
Why This Matters
Fluorine substitution is a privileged strategy in medicinal chemistry for modulating metabolic stability, pKa of adjacent groups, and target binding through orthogonal dipolar interactions; procurement of the non-fluorinated analog cannot replicate these properties.
